molecular formula C11H14N2O3 B12120770 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one

5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one

Cat. No.: B12120770
M. Wt: 222.24 g/mol
InChI Key: ZLSSESQCPTVJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with an isocyanate to form the oxazolidinone ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The aminomethyl and methoxyphenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives with modified functional groups, which can have different biological and chemical properties.

Scientific Research Applications

5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new antibiotics and other therapeutic agents.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The methoxyphenyl and aminomethyl groups play crucial roles in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A newer oxazolidinone with improved potency and reduced side effects.

    Cycloserine: An antibiotic with a different structure but similar antimicrobial properties.

Uniqueness

5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity, while the aminomethyl group contributes to its binding interactions with molecular targets.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H14N2O3/c1-15-9-4-2-3-8(5-9)13-7-10(6-12)16-11(13)14/h2-5,10H,6-7,12H2,1H3

InChI Key

ZLSSESQCPTVJLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(OC2=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.